1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione
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Overview
Description
1-(2-Bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione typically involves the bromination of an appropriate precursor. One common method is the bromination of 4,7-dimethyl-1H-indole-2,3-dione using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ alternative brominating agents and optimized reaction conditions to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The indole core can be oxidized or reduced under specific conditions to yield different functionalized products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoethyl derivative, while oxidation can produce a quinone-like structure.
Scientific Research Applications
1-(2-Bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromoethyl)-naphthalene: Similar structure but with a naphthalene core instead of an indole.
2-Bromoethyl benzene: Contains a bromoethyl group attached to a benzene ring.
4,7-Dimethyl-1H-indole-2,3-dione: Lacks the bromoethyl group but shares the indole core structure.
Uniqueness
1-(2-Bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione is unique due to the combination of its indole core and bromoethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-bromoethyl)-4,7-dimethylindole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-7-3-4-8(2)10-9(7)11(15)12(16)14(10)6-5-13/h3-4H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOROHBHNCKHRPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)N(C(=O)C2=O)CCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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